![molecular formula C16H24BClFNO2 B2961441 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl CAS No. 2096335-87-2](/img/structure/B2961441.png)
4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl
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Overview
Description
“4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl” is a chemical compound with the CAS Number: 2096335-87-2. Its molecular weight is 327.63 and its molecular formula is C16H24BClFNO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids and their esters, including this compound, are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters has been described, with the kinetics being dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in refrigerated conditions to maintain its stability .Scientific Research Applications
Treatment of Periodontitis
Phenylboronic acid pinacol ester has been used in the treatment of Periodontitis . A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) . This provides a good potential drug delivery system for the treatment of periodontitis, and could offer valuable insights for dental therapeutics targeting periodontal diseases .
Solubility Studies
The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally . This knowledge allows correct selection of the solvent for a particular reaction or for purification of the products by crystallization . They are also important for biological tests and formulation of biologically active compounds .
Chemical Synthesis
Phenylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis . They have been known for about 150 years, but increasing interest is observed after the discovery of new areas of their use .
Catalysis
Phenylboronic acids and their derivatives are also used in catalysis . The most important fields are the synthesis of biaryl compounds in the Suzuki–Miyaura reaction .
Supramolecular Chemistry
Phenylboronic acids and their derivatives have applications in supramolecular chemistry . They are used as molecular receptors of sugars .
Materials Engineering
Phenylboronic acids and their derivatives are used in materials engineering . They are used in the construction of covalent organic frameworks .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, including phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Biochemical Pathways
It’s known that the addition of b–h over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-markovnikov manner .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological ph .
Result of Action
Boronic acids and their esters are considered valuable building blocks in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction of these compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRDUHJHKWCNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNC3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl |
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